(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
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Description
“(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole” is a chemical compound . It is offered by several companies, including Huizhou Raffles Pharmatech and Benchchem .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, imidazoles in general are known to participate in a variety of chemical reactions .Scientific Research Applications
Imidazole Derivatives in Medicinal Chemistry
Antimicrobial Activities : Imidazole derivatives, including those with complex heterocyclic structures similar to the specified compound, have been extensively studied for their antimicrobial properties. They serve as the backbone for manufacturing antifungal drugs like ketoconazole and clotrimazole. These compounds are of interest due to their effectiveness against a range of microbial pathogens (American Journal of IT and Applied Sciences Research, 2022).
Anticancer Potential : Imidazole scaffolds are investigated for their potential in cancer therapy. Various imidazole derivatives, including compounds like imidazolium [trans-tetrachloro(dmso)(imidazole)ruthenate(III)] (NAMI-A), have shown promising cytotoxic profiles against cancer cells. These compounds are valued for their unique modes of action and potential for reduced toxicity compared to traditional chemotherapy agents (Anticancer Activities of Mononuclear Ruthenium(II) Coordination Complexes, 2015).
Corrosion Inhibition : Imidazoline derivatives, which share a core structural motif with imidazole compounds, are known for their effective corrosion inhibition properties. These compounds are particularly used in the petroleum industry for their efficiency in protecting metal surfaces against corrosion, highlighting their versatility beyond pharmaceutical applications (Corrosion Reviews, 2023).
properties
IUPAC Name |
(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-3-7-13(8-4-1)15-11-20-12-16(19-17(20)18-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19)/t15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAUJUYSNPSXBW-HOTGVXAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NC(CN21)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=N[C@@H](CN21)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451398 |
Source
|
Record name | CTK4F0654 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
229978-45-4 |
Source
|
Record name | CTK4F0654 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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